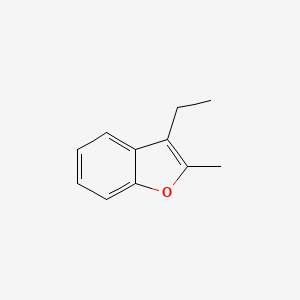

3-Ethyl-2-methylbenzofuran

Beschreibung

3-Ethyl-2-methylbenzofuran is a substituted benzofuran derivative characterized by a fused benzene and furan ring system, with an ethyl group at position 3 and a methyl group at position 2. Benzofuran derivatives are widely studied for their pharmacological activities, structural versatility, and applications in organic synthesis .

Eigenschaften

Molekularformel |

C11H12O |

|---|---|

Molekulargewicht |

160.21 g/mol |

IUPAC-Name |

3-ethyl-2-methyl-1-benzofuran |

InChI |

InChI=1S/C11H12O/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7H,3H2,1-2H3 |

InChI-Schlüssel |

QKKJAALPNYZUFU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(OC2=CC=CC=C21)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methylbenzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with ethyl and methyl substituents. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: Industrial production of 3-Ethyl-2-methylbenzofuran often involves the use of catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize benzofuran derivatives, including 3-Ethyl-2-methylbenzofuran .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethyl-2-methylbenzofuran undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nitrating agents like nitric acid for nitration; halogens like bromine for halogenation.

Major Products:

Oxidation: Benzofuran-2,3-diones.

Reduction: Dihydrobenzofurans.

Substitution: Nitrobenzofurans, halobenzofurans.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Ethyl-2-methylbenzofuran involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Physical Properties

Key Observations :

- Alkyl vs. Sulfinyl Groups : Ethylsulfinyl derivatives exhibit higher melting points (445–446 K) than alkoxy or alkyl-substituted compounds, likely due to stronger intermolecular interactions (e.g., hydrogen bonds) .

- Chloro Substituents : Lower yields (52%) and oily states suggest reduced crystallinity compared to ethoxy derivatives .

Pharmacological and Functional Comparisons

Bioactivity Profiles

- 3-Ethylsulfinyl Derivatives : Exhibit broad-spectrum antimicrobial, antifungal, and antitumor activities . For example, 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran shows potent antimicrobial properties .

- Alkoxy Derivatives: Limited direct pharmacological data, but ethoxy groups may enhance solubility for drug delivery .

Structural-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and reactivity but may reduce bioavailability due to increased hydrophobicity .

- Sulfinyl Groups : Improve pharmacological potency by facilitating hydrogen bonding with biological targets .

- Alkyl Chains (e.g., Ethyl, Butoxy) : Longer chains (e.g., butoxy in 3l) may decrease crystallinity but improve membrane permeability .

Crystallographic and Stability Insights

- Planarity : Benzofuran cores in sulfinyl derivatives (e.g., Choi et al., 2008) are nearly planar (mean deviation ≤ 0.009 Å), promoting π-π stacking and crystallinity .

- Hydrogen Bonding : Carboxyl groups in 2-(3-ethylsulfanyl-5-fluoro...) acetic acid form centrosymmetric dimers, enhancing thermal stability .

- Oxidative Stability : Sulfinyl derivatives are more stable than sulfanyl precursors due to higher oxidation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.